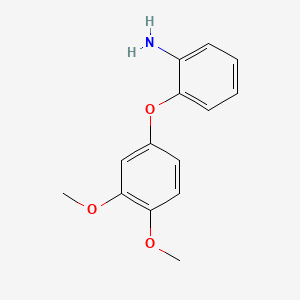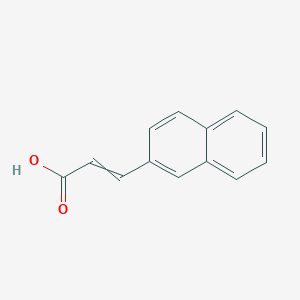
3-(Naphthalen-2-yl)acrylic acid
概要
説明
“3-(Naphthalen-2-yl)acrylic acid” is a chemical compound with the molecular formula C13H10O2 . It is also known as “(E)-3-(naphthalen-2-yl)acrylic acid” and has a CAS number of 49711-14-0 .
Molecular Structure Analysis
The molecular structure of “3-(Naphthalen-2-yl)acrylic acid” consists of a naphthalene ring attached to an acrylic acid group . The molecular weight of the compound is 198.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Naphthalen-2-yl)acrylic acid” include a predicted density of 1.245±0.06 g/cm3, a melting point of 210-212°C, a predicted boiling point of 393.1±11.0 °C, and a vapor pressure of 2.15E-05mmHg at 25°C .
科学的研究の応用
Fluorescent Dye for Sensing Cysteine : A probe based on a derivative of 3-(Naphthalen-2-yl)acrylic acid was designed for sensing Cysteine with high selectivity and sensitivity. This application leverages the luminescent properties of the compound (Zhang et al., 2014).
Metal Ions Fluorosensor : A study explored the use of (E)-3-(4-dimethylamino-naphthalen-1-yl)-acrylic acid (a compound similar to 3-(Naphthalen-2-yl)acrylic acid) as a fluorosensor for various metal ions. This involves photo-induced charge transfer emission, useful in detecting metal ions (Ghosh et al., 2009).
Study of Polymer Matrices : Compounds related to 3-(Naphthalen-2-yl)acrylic acid have been used to study the photophysical behavior of probes in different solvents and aqueous mixtures. This research is crucial for understanding polymer behavior in various conditions (Cerezo et al., 2001).
Synthesis of Phthalides : The compound was used in the synthesis of phthalide derivatives, indicating its role in organic synthesis and chemical reactions (Yasmin & Ray, 2013).
Anti-Inflammatory Agents : Derivatives of 3-(Naphthalen-2-yl)acrylic acid have been synthesized and evaluated for their potential as anti-inflammatory agents, showcasing the compound's relevance in medicinal chemistry (Devi et al., 2020).
Sensing of Nitro Explosives and Fe(III) Ion : A study focused on naphthalene-based compounds for the detection of nitro aromatics and Fe(III) ions. This application highlights the compound's role in environmental and safety-related sensing (Das & Biradha, 2018).
Fluorinated Monomer for Polymer Chemistry : A fluorinated derivative of naphthyl-acrylate (similar structure to 3-(Naphthalen-2-yl)acrylic acid) was synthesized and characterized for its application in synthetic polymer chemistry, demonstrating its potential in the creation of novel polymers (Erdoğan et al., 2021).
特性
IUPAC Name |
3-naphthalen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yl)acrylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

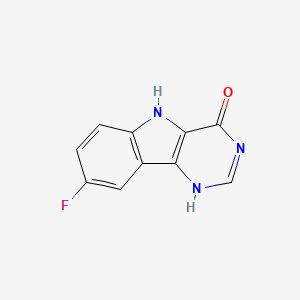
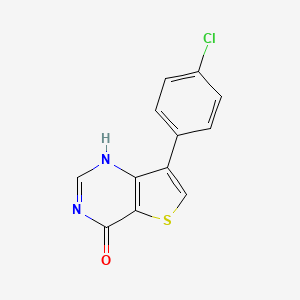
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7883520.png)
![1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B7883531.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)
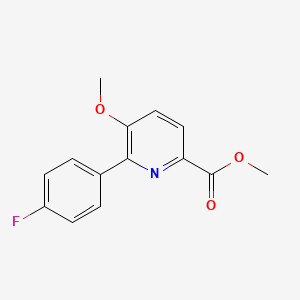
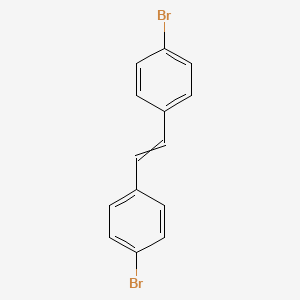
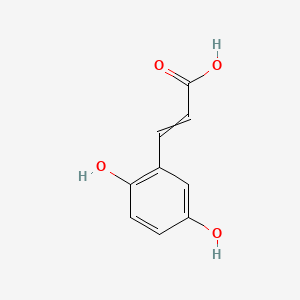
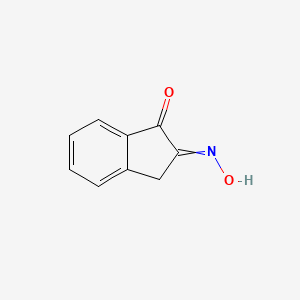
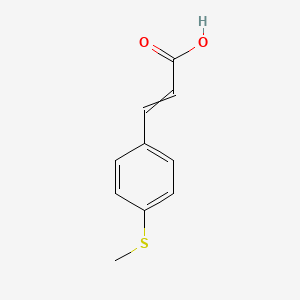
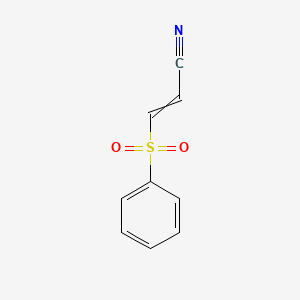
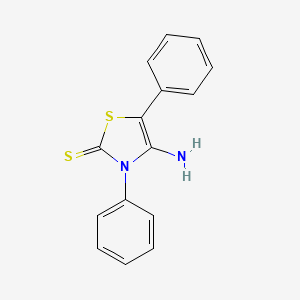
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B7883619.png)
